molecular formula C21H24N2O7 B2908002 8-[2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyoctanoic acid CAS No. 2169266-70-8

8-[2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyoctanoic acid

Número de catálogo: B2908002
Número CAS: 2169266-70-8
Peso molecular: 416.43
Clave InChI: QFRXURXVZYAHGC-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

The compound “8-[2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyoctanoic acid” is a complex organic molecule. It is related to a class of compounds known as isoindolines . Isoindolines are a type of heterocyclic compound, which means they contain atoms of at least two different elements in a cyclic structure .


Synthesis Analysis

Based on the available information, the synthesis of this compound involves several step reactions of substitution, click reaction, and addition reaction . For example, a solution of 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione was refluxed with 2-(2-(2-(2-azidoethoxy)ethoxy)ethoxy)ethan-1-amine and DIPEA in an inert atmosphere .


Molecular Structure Analysis

The molecular structure of this compound is complex. It contains a 2,6-dioxopiperidin-3-yl group and a 1,3-dioxoisoindol-4-yl group, both of which are attached to an octanoic acid moiety . The InChI code for this compound is 1S/C13H10N2O5/c16-6-1-2-7-8 (5-6)13 (20)15 (12 (7)19)9-3-4-10 (17)14-11 (9)18/h1-2,5,9,16H,3-4H2, (H,14,17,18) .


Chemical Reactions Analysis

The compound is likely to undergo various chemical reactions due to the presence of multiple functional groups. For instance, the presence of the dioxopiperidin and dioxoisoindol groups could make it susceptible to reactions such as hydrolysis .


Physical and Chemical Properties Analysis

The compound is a solid at room temperature . Its molecular weight is 274.23 .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with this compound are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Direcciones Futuras

The compound is a part of ongoing research into the development of novel pomalidomide linked with diphenylcarbamide derivatives . These compounds are being studied for their potential to suppress indoleamine pyrrole-2,3-dioxygenase-1 activities, which could have implications for the treatment of cancer and other diseases .

Mecanismo De Acción

Target of Action

Thalidomide-O-C7-acid, also known as “8-[2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyoctanoic acid”, primarily targets a protein called Cereblon (CRBN) . CRBN is a component of the E3 ubiquitin ligase complex, which plays a crucial role in the ubiquitin-proteasome system, a system responsible for protein degradation within cells .

Mode of Action

Thalidomide-O-C7-acid interacts with its target, CRBN, by binding to it and inhibiting its ubiquitin ligase activity . This interaction leads to the degradation of specific transcription factors, such as IKZF1 and IKZF3 , which are vital for the proliferation and survival of certain cells, including malignant myeloma cells .

Biochemical Pathways

The binding of Thalidomide-O-C7-acid to CRBN affects several biochemical pathways. It has been suggested that the drug interferes with vasculogenesis, potentially preventing the growth of blood vessels recruited by solid tumors . Additionally, the drug’s interaction with CRBN leads to the degradation of specific transcription factors, impacting the signaling pathways these factors are involved in .

Pharmacokinetics

Thalidomide, the parent compound of Thalidomide-O-C7-acid, exhibits absorption rate-limited pharmacokinetics, often referred to as the ‘flip-flop’ phenomenon . This means that its elimination rate is faster than its absorption rate. After a single oral dose, absorption is slow and extensive, resulting in a peak concentration at around 3-4 hours after administration . More than 90% of the absorbed drug is excreted in the urine and feces within 48 hours .

Result of Action

The molecular and cellular effects of Thalidomide-O-C7-acid’s action are diverse. Its interaction with CRBN and the subsequent degradation of specific transcription factors can lead to anti-proliferative effects in certain cells, such as malignant myeloma cells . Additionally, the drug’s potential anti-angiogenic effects could inhibit the growth of new blood vessels, thereby limiting the growth and spread of tumors .

Action Environment

The action, efficacy, and stability of Thalidomide-O-C7-acid can be influenced by various environmental factors. For instance, the drug’s teratogenic effects are notably species-specific, suggesting that genetic factors play a role in its action . Additionally, the drug’s pharmacokinetics and effects can be influenced by factors such as the patient’s age, sex, and smoking status .

Análisis Bioquímico

Biochemical Properties

Thalidomide-O-C7-acid is known to interact with various enzymes and proteins. It has been found to bind directly to CRBN, a protein associated with intellectual disability . The nature of these interactions is complex and involves a series of biochemical reactions .

Cellular Effects

Thalidomide-O-C7-acid has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to inhibit the release of tumor necrosis factor (TNF) from peripheral cells .

Molecular Mechanism

At the molecular level, Thalidomide-O-C7-acid exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it binds directly to the CRBN protein, which is believed to play a key role in its mechanism of action .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Thalidomide-O-C7-acid have been observed to change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently being researched .

Dosage Effects in Animal Models

The effects of Thalidomide-O-C7-acid vary with different dosages in animal models. Studies are ongoing to determine the threshold effects, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

Thalidomide-O-C7-acid is involved in various metabolic pathways. It interacts with several enzymes and cofactors, and may also affect metabolic flux or metabolite levels .

Transport and Distribution

It is believed to interact with various transporters or binding proteins, and may also affect its localization or accumulation .

Subcellular Localization

The subcellular localization of Thalidomide-O-C7-acid and its effects on activity or function are areas of active research. It is possible that specific targeting signals or post-translational modifications direct it to specific compartments or organelles .

Propiedades

IUPAC Name

8-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyoctanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O7/c24-16-11-10-14(19(27)22-16)23-20(28)13-7-6-8-15(18(13)21(23)29)30-12-5-3-1-2-4-9-17(25)26/h6-8,14H,1-5,9-12H2,(H,25,26)(H,22,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFRXURXVZYAHGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCCCCCCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.